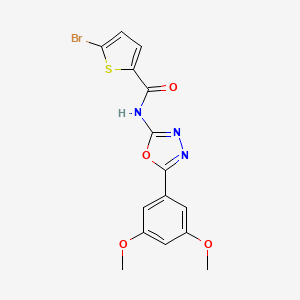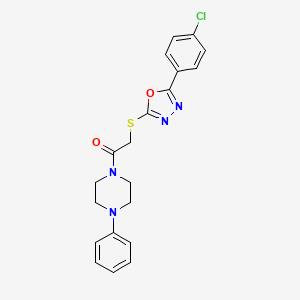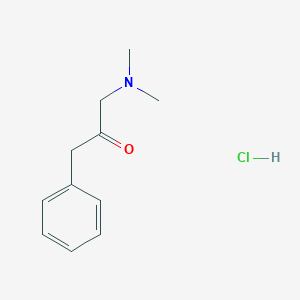![molecular formula C13H17NO2 B2522203 N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2361641-78-1](/img/structure/B2522203.png)
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide, also known as Methoxyacetyl Fentanyl, is a synthetic opioid that has been gaining attention in recent years due to its potential for abuse and overdose.
Mecanismo De Acción
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic properties. The exact mechanism of action of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl is not fully understood, but it is thought to involve the activation of G protein-coupled receptors and the inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl produces a range of biochemical and physiological effects in the body, including analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, and constipation. Overdose of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl can lead to respiratory arrest and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and overdose make it a challenging compound to handle and require strict safety protocols.
Direcciones Futuras
Future research on N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl could focus on developing new opioid-based drugs that have improved safety and efficacy profiles. It could also explore the potential therapeutic applications of this compound, such as in the treatment of chronic pain or opioid addiction. Additionally, research could investigate the molecular mechanisms underlying the effects of N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl on the opioid system and identify new targets for drug development.
Métodos De Síntesis
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl is synthesized through a multi-step process that involves the reaction of fentanyl with methoxyacetyl chloride. The resulting compound is then purified and crystallized to obtain the final product. This synthesis method is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamidel Fentanyl has been used in scientific research to study its pharmacological properties and potential therapeutic applications. Its potency and selectivity for the mu-opioid receptor make it a valuable tool for investigating the opioid system and developing new opioid-based drugs.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-12(15)14-13(2,3)10-7-6-8-11(9-10)16-4/h5-9H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTVTROLOXLURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)



![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)


![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)
![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)


